Dequalinium Chloride vs. Clotrimazole: Randomized Controlled Trial Outcomes in Vaginal Candidiasis
In a double-blind, randomized controlled trial (N=150) comparing dequalinium chloride 10 mg vaginal tablets versus clotrimazole 100 mg vaginal tablets for treating vaginal candidiasis, the two agents demonstrated comparable clinical response at both 10-day and 38-day follow-up visits (OR at C1: 0.79, 95% CI 0.56-1.10, p=0.197; OR at C2: 0.99, 95% CI 0.69-1.43, p=0.985) [1]. However, clotrimazole resulted in significantly greater mycological cure: at C1 (day 10±2), microscopic examination was positive in 25.3% of dequalinium chloride patients versus 14.9% of clotrimazole patients; culture positivity was 65.7% versus 33.8%, respectively [1]. At C2 (day 38±4), microscopic examination remained positive in 42.4% of dequalinium chloride patients versus 24.3% of clotrimazole patients; culture positivity was 69.7% versus 36.6% [1].
| Evidence Dimension | Mycological cure rate by fungal culture at 10-day follow-up |
|---|---|
| Target Compound Data | 65.7% culture-positive (dequalinium chloride 10 mg, n=72) |
| Comparator Or Baseline | 33.8% culture-positive (clotrimazole 100 mg, n=75) |
| Quantified Difference | Dequalinium chloride: 31.9 percentage points higher culture positivity rate |
| Conditions | Double-blind RCT, vaginal candidiasis, 6-day treatment, n=150 women aged 31.1±7.2 years |
Why This Matters
For procurement in antifungal research, this data establishes that dequalinium chloride offers comparable symptomatic relief but inferior mycological eradication versus clotrimazole, informing appropriate application selection.
- [1] Thamkhantho, M., et al. (2021). Vaginal tablets of dequalinium chloride 10 mg versus clotrimazole 100 mg for vaginal candidiasis: a double-blind, randomized study. Archives of Gynecology and Obstetrics, 303(1), 151-160. View Source
